Biosynthesis of Trimyristolein in Plants: A Technical Guide
Biosynthesis of Trimyristolein in Plants: A Technical Guide
Abstract
Trimyristolein, a triacylglycerol (TAG) comprised of three myristoleic acid molecules, represents a valuable specialty chemical with applications in lubricants, cosmetics, and biofuels. Its production in plants is not naturally abundant and necessitates a metabolic engineering approach. This technical guide provides an in-depth overview of the biosynthetic pathway of trimyristolein in plants, detailing the key enzymatic steps, from the synthesis of its precursor, myristic acid, to the final assembly of the TAG molecule. Furthermore, this guide outlines experimental protocols for key analytical techniques and presents a strategy for the metabolic engineering of oilseed crops to produce high levels of trimyristolein. The information is intended for researchers, scientists, and drug development professionals engaged in plant lipid biotechnology and metabolic engineering.
Introduction
The plant kingdom offers a vast diversity of fatty acids that are stored primarily as triacylglycerols in seeds. While common vegetable oils are dominated by C16 and C18 fatty acids, there is growing interest in tailoring the fatty acid composition of oilseed crops to produce high-value specialty oils. Trimyristolein, a TAG containing three chains of myristoleic acid (C14:1), is one such target molecule. Myristoleic acid is a monounsaturated medium-chain fatty acid (MCFA) that is uncommon in most plant oils[1]. The biosynthesis of trimyristolein in a plant host requires the concerted action of several key enzymes, some of which may need to be introduced or have their activity enhanced through metabolic engineering. This guide details the known and putative steps in this biosynthetic pathway and provides the necessary technical information for its study and manipulation.
The Biosynthesis Pathway of Trimyristolein
The synthesis of trimyristolein in plants can be dissected into two main stages: the formation of the myristoleic acid precursor and its subsequent incorporation into the triacylglycerol backbone.
De Novo Fatty Acid Synthesis and Myristic Acid Production
Fatty acid synthesis in plants occurs in the plastids. The process begins with acetyl-CoA and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex to produce saturated acyl-acyl carrier protein (ACP) thioesters. The termination of fatty acid elongation is a critical step that determines the chain length of the resulting fatty acid. This is catalyzed by acyl-ACP thioesterases. For the production of myristic acid (C14:0), a FatB-type thioesterase with high specificity for myristoyl-ACP is required. Such enzymes are naturally found in plants like Cuphea species, which are known to accumulate medium-chain fatty acids[2][3].
Desaturation of Myristic Acid to Myristoleic Acid
The conversion of myristic acid to myristoleic acid (cis-Δ9-tetradecenoic acid) is a crucial step and is catalyzed by a Δ9-acyl-ACP desaturase.[4][5] This enzyme introduces a double bond at the Δ9 position of the myristoyl-ACP molecule. While most plants possess a Δ9-stearoyl-ACP desaturase that primarily acts on C18:0-ACP, some species have desaturases with broader or different substrate specificities. A Δ9-myristoyl-ACP desaturase would be essential for efficient production of myristoleic acid[4].
Assembly of Trimyristolein via the Kennedy Pathway
Once synthesized, myristoleoyl-ACP is hydrolyzed by a thioesterase to release free myristoleic acid, which is then activated to myristoleoyl-CoA in the cytoplasm. The assembly of trimyristolein from myristoleoyl-CoA and a glycerol (B35011) backbone occurs in the endoplasmic reticulum via the Kennedy pathway (sn-glycerol-3-phosphate pathway). This pathway involves three sequential acylation steps catalyzed by specific acyltransferases:
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Glycerol-3-phosphate Acyltransferase (GPAT): This enzyme catalyzes the acylation of the sn-1 position of glycerol-3-phosphate with a molecule of myristoleoyl-CoA to form lysophosphatidic acid.
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Lysophosphatidic Acid Acyltransferase (LPAAT): LPAAT then acylates the sn-2 position of lysophosphatidic acid with another molecule of myristoleoyl-CoA to yield phosphatidic acid. The substrate specificity of LPAAT is a critical control point, as many plant LPAATs show a preference for unsaturated C18 fatty acids[6][7].
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Phosphatidic Acid Phosphatase (PAP): PAP dephosphorylates phosphatidic acid to produce diacylglycerol (DAG).
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Diacylglycerol Acyltransferase (DGAT): In the final and committed step of TAG synthesis, DGAT acylates the sn-3 position of the DAG with a third molecule of myristoleoyl-CoA to form trimyristolein.[8][9] The substrate specificity of DGAT is another key determinant for the efficient synthesis of trimyristolein[8][10].
The overall biosynthetic pathway is depicted in the following diagram:
Caption: Biosynthesis pathway of trimyristolein in plants.
Metabolic Engineering Strategy for Trimyristolein Production
Engineering a plant, such as the model oilseed Camelina sativa, for high-level production of trimyristolein involves the introduction and/or upregulation of genes encoding key enzymes in the pathway, and potentially the downregulation of competing endogenous enzymes.[11][12][13]
A plausible metabolic engineering workflow would involve:
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Selection of Key Genes:
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A FatB thioesterase with high specificity for C14:0-ACP from a plant like Cuphea painteri.
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A Δ9-desaturase with high activity on C14:0-ACP.
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Acyltransferases (GPAT, LPAAT, and DGAT) that efficiently utilize myristoleoyl-CoA as a substrate.
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Gene Cloning and Vector Construction: Cloning the selected genes into a plant expression vector under the control of strong, seed-specific promoters.
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Plant Transformation: Introducing the gene constructs into the host plant, for example, Camelina sativa, using Agrobacterium tumefaciens-mediated transformation.
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Selection and Regeneration: Selecting transformed plants and regenerating them into mature, fertile plants.
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Analysis of Transgenic Plants: Analyzing the fatty acid profile of the seeds from transgenic plants to identify lines with high levels of myristoleic acid and trimyristolein.
The following diagram illustrates a typical workflow for this metabolic engineering approach:
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